1-(4-acetylphenyl)-3-methyl-1H-imidazol-3-ium iodide
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Overview
Description
1-(4-acetylphenyl)-3-methyl-1H-imidazol-3-ium iodide is a compound belonging to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of the acetylphenyl group and the imidazolium core imparts unique chemical properties to this compound, making it a subject of interest in scientific research.
Mechanism of Action
Target of Action
The primary targets of 1-(4-acetylphenyl)-3-methyl-1H-imidazol-3-ium iodide are the carbonic anhydrase (hCAs) and acetylcholinesterase (AChE) enzymes . These enzymes play crucial roles in various biochemical processes. Carbonic anhydrases are involved in maintaining acid-base balance in the body, while acetylcholinesterase is responsible for the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft.
Mode of Action
This compound interacts with its targets, hCAs and AChE, by inhibiting their activities . The compound binds to the active sites of these enzymes, preventing them from catalyzing their respective reactions. This results in an accumulation of substrates and a decrease in the products of these enzymes.
Biochemical Pathways
The inhibition of hCAs and AChE by this compound affects several biochemical pathways. The inhibition of hCAs can disrupt the balance of carbon dioxide and bicarbonate in the body, affecting processes such as respiration and the transport of carbon dioxide from tissues to the lungs. On the other hand, the inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, affecting nerve impulse transmission .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to the inhibition of hCAs and AChE. This can lead to changes in acid-base balance and nerve impulse transmission, potentially affecting various physiological processes. The compound’s effects can be more potent than those of standard inhibitors of these enzymes, such as tacrine (TAC) against AChE and Acetazolamide (AZA) against CA .
Biochemical Analysis
Biochemical Properties
1-(4-acetylphenyl)-3-methyl-1H-imidazol-3-ium iodide has been found to interact with several key enzymes, including carbonic anhydrase (hCAs) and acetylcholinesterase (AChE) . These interactions have been characterized by highly potent inhibition effects, with K i values in the range of 8.30±1.71 to 120.77±8.61 nM for AChE, 16.97±2.04 to 84.45±13.78 nM for hCA I, and 14.09±2.99 to 69.33±17.35 nM for hCA II .
Cellular Effects
The effects of this compound on cellular processes are primarily mediated through its interactions with the aforementioned enzymes. By inhibiting these enzymes, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression
Preparation Methods
The synthesis of 1-(4-acetylphenyl)-3-methyl-1H-imidazol-3-ium iodide typically involves the reaction of 4-(1H-imidazol-1-yl)acetophenone with methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired imidazolium salt. The process can be summarized as follows:
Starting Materials: 4-(1H-imidazol-1-yl)acetophenone and methyl iodide.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures.
Product Isolation: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
1-(4-acetylphenyl)-3-methyl-1H-imidazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-(4-acetylphenyl)-3-methyl-1H-imidazol-3-ium iodide has several scientific research applications:
Enzyme Inhibition: The compound has been studied for its inhibitory effects on enzymes such as acetylcholinesterase and carbonic anhydrase.
Antimicrobial Activity: The compound exhibits antimicrobial properties, making it a potential candidate for the development of new antimicrobial agents.
Comparison with Similar Compounds
1-(4-acetylphenyl)-3-methyl-1H-imidazol-3-ium iodide can be compared with other imidazolium salts, such as:
1-(4-acetylphenyl)-3-ethyl-1H-imidazol-3-ium iodide: This compound has a similar structure but with an ethyl group instead of a methyl group. The presence of the ethyl group can influence the compound’s reactivity and biological activity.
1-(4-acetylphenyl)-3-butyl-1H-imidazol-3-ium iodide: The butyl group in this compound can lead to different physical and chemical properties compared to the methyl-substituted analogue.
Properties
IUPAC Name |
1-[4-(3-methylimidazol-3-ium-1-yl)phenyl]ethanone;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N2O.HI/c1-10(15)11-3-5-12(6-4-11)14-8-7-13(2)9-14;/h3-9H,1-2H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYPYVGDMNENSS-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C=C[N+](=C2)C.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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